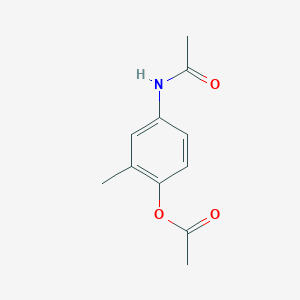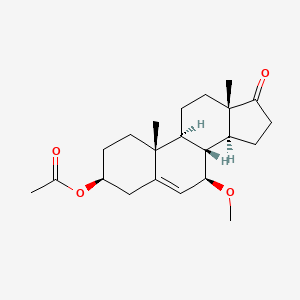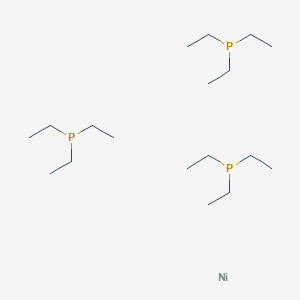
Nickel--triethylphosphane (1/3)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nickel–triethylphosphane (1/3) is an organometallic compound that features nickel coordinated with three triethylphosphane ligands. This compound is notable for its applications in catalysis and coordination chemistry, where it serves as a ligand to stabilize various metal centers. The presence of triethylphosphane ligands imparts unique electronic and steric properties to the nickel center, making it a valuable compound in both academic and industrial research.
准备方法
Synthetic Routes and Reaction Conditions: Nickel–triethylphosphane (1/3) can be synthesized through the reaction of nickel(II) chloride with triethylphosphane in the presence of a reducing agent. A common method involves the use of sodium borohydride as the reducing agent, which facilitates the reduction of nickel(II) to nickel(0), allowing the coordination of triethylphosphane ligands to the nickel center.
Industrial Production Methods: Industrial production of nickel–triethylphosphane (1/3) typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: Nickel–triethylphosphane (1/3) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(II) complexes with triethylphosphane ligands.
Reduction: It can be reduced further to form nickel(0) species.
Substitution: The triethylphosphane ligands can be substituted with other ligands, such as carbon monoxide or other phosphines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Ligand substitution reactions often occur under mild conditions, with the use of coordinating solvents like tetrahydrofuran (THF).
Major Products:
Oxidation: Nickel(II) complexes with various ligands.
Reduction: Nickel(0) species.
Substitution: Complexes with different ligands, depending on the substituting ligand used.
科学研究应用
Nickel–triethylphosphane (1/3) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic transformations, including cross-coupling reactions and hydrogenation processes.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: It is employed in the synthesis of fine chemicals and pharmaceuticals, as well as in the development of new materials with unique properties.
作用机制
The mechanism of action of nickel–triethylphosphane (1/3) involves its ability to coordinate with various substrates, facilitating their transformation through catalytic processes. The triethylphosphane ligands stabilize the nickel center, allowing it to undergo oxidative addition, reductive elimination, and other key steps in catalytic cycles. The compound’s effectiveness is attributed to its ability to modulate the electronic environment of the nickel center, enhancing its reactivity and selectivity.
相似化合物的比较
- Nickel–trimethylphosphane
- Nickel–triphenylphosphane
- Nickel–triisopropylphosphane
These compounds share similar coordination chemistry but differ in their steric and electronic properties, influencing their reactivity and applications.
属性
CAS 编号 |
51340-83-1 |
|---|---|
分子式 |
C18H45NiP3 |
分子量 |
413.2 g/mol |
IUPAC 名称 |
nickel;triethylphosphane |
InChI |
InChI=1S/3C6H15P.Ni/c3*1-4-7(5-2)6-3;/h3*4-6H2,1-3H3; |
InChI 键 |
DRJOTQNPAMOTML-UHFFFAOYSA-N |
规范 SMILES |
CCP(CC)CC.CCP(CC)CC.CCP(CC)CC.[Ni] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


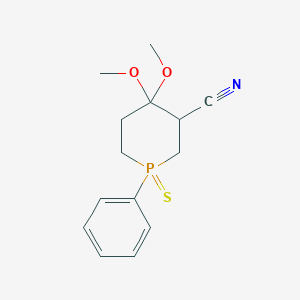

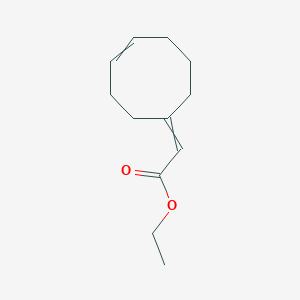

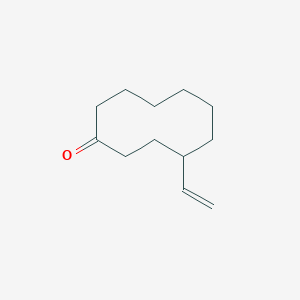
![1-{2-Methyl-5-[(E)-(pyrrolidin-1-yl)diazenyl]benzene-1-sulfonyl}piperidine](/img/structure/B14663365.png)
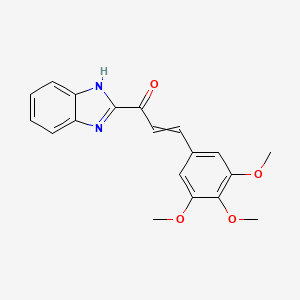
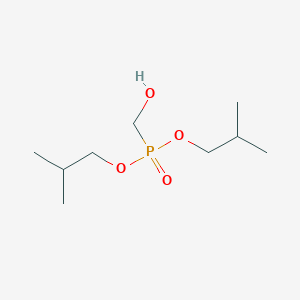

![1-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-3-(3-methoxyphenyl)urea;ethanesulfonic acid](/img/structure/B14663382.png)

